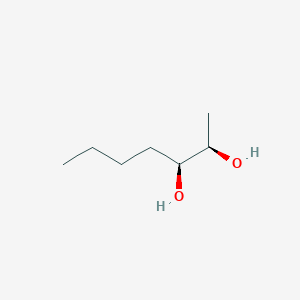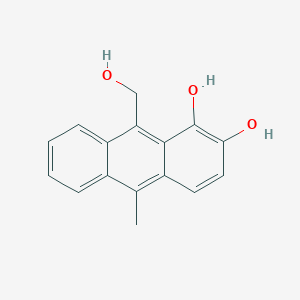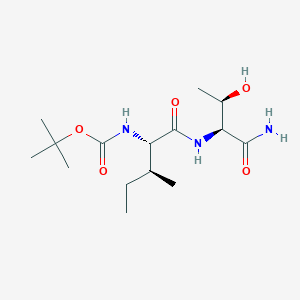![molecular formula C13H15NO4S B12573262 Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate CAS No. 191215-76-6](/img/structure/B12573262.png)
Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate is a chemical compound known for its unique structure and properties. It is characterized by the presence of a sulfonamide group attached to a pent-4-ynoate moiety, making it a valuable compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate typically involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine, followed by esterification with methyl pent-4-ynoate. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions on the benzene ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The pent-4-ynoate moiety may also participate in covalent bonding with target molecules, leading to the desired biological or chemical effect .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]butanoate
- Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]propanoate
Uniqueness
Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate is unique due to its pent-4-ynoate moiety, which imparts distinct reactivity and properties compared to similar compounds. This structural feature allows it to participate in specific reactions that other compounds may not undergo .
Propiedades
Número CAS |
191215-76-6 |
|---|---|
Fórmula molecular |
C13H15NO4S |
Peso molecular |
281.33 g/mol |
Nombre IUPAC |
methyl 2-[(4-methylphenyl)sulfonylamino]pent-4-ynoate |
InChI |
InChI=1S/C13H15NO4S/c1-4-5-12(13(15)18-3)14-19(16,17)11-8-6-10(2)7-9-11/h1,6-9,12,14H,5H2,2-3H3 |
Clave InChI |
APKXEPNOMLHZAN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC#C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;perchlorate](/img/structure/B12573181.png)


![2-{[3-(Cyclopentylmethyl)-2-quinolinyl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12573201.png)
![2-Benzyl-4-bromo-5-[(4-fluorophenyl)sulfanyl]pyridazin-3(2H)-one](/img/structure/B12573204.png)

![Acetamide, N-[1-methylene-2-(phenylthio)-2-propenyl]-](/img/structure/B12573217.png)
![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12573224.png)
![N-{7-[(tert-Butoxycarbonyl)amino]heptyl}glycine](/img/structure/B12573231.png)
![2H-Pyran-2-one, 4-[[4-(2,4-dichlorophenoxy)-2-butynyl]thio]-6-methyl-](/img/structure/B12573243.png)


![6,7-Bis-(4-dimethylamino-phenyl)-pyrido[2,3-d]pyrimidin-4-ylamine](/img/structure/B12573254.png)

